The Role of 14-Demethyl-lanosterol-d6 in Advancing Metabolic Research: A Technical Guide
The Role of 14-Demethyl-lanosterol-d6 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, particularly in the study of cholesterol biosynthesis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. 14-Demethyl-lanosterol-d6, a deuterated form of the endogenous sterol intermediate 14-Demethyl-lanosterol, has emerged as a critical tool for researchers. This technical guide provides an in-depth overview of 14-Demethyl-lanosterol-d6, its role in metabolic studies, detailed experimental considerations, and the visualization of its context within biochemical pathways.
14-Demethyl-lanosterol is a key intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2][3] It is the product of the demethylation of lanosterol (B1674476) by the enzyme lanosterol 14α-demethylase (CYP51A1), a critical rate-limiting step in the synthesis of cholesterol.[1] The deuterated analog, 14-Demethyl-lanosterol-d6, contains six deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chemical properties. This mass difference allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.[4]
Core Applications in Metabolic Studies
The primary role of 14-Demethyl-lanosterol-d6 in metabolic studies is to serve as an internal standard in mass spectrometry-based quantification of 14-Demethyl-lanosterol and other related sterols.[4][5] Its application is crucial for:
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Metabolic Flux Analysis: By introducing a known amount of the labeled standard, researchers can accurately measure the concentration and turnover rates of endogenous 14-Demethyl-lanosterol, providing insights into the flux through the cholesterol biosynthesis pathway under various physiological or pathological conditions.[1][2][3][6]
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Drug Discovery and Development: Pharmaceutical research targeting enzymes in the cholesterol synthesis pathway, such as CYP51A1 inhibitors, relies on precise measurement of substrate and product levels. 14-Demethyl-lanosterol-d6 enables the accurate assessment of drug efficacy and target engagement.
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Disease Biomarker Discovery: Aberrations in the cholesterol biosynthesis pathway are implicated in various diseases. The precise quantification of intermediates like 14-Demethyl-lanosterol can aid in the identification and validation of disease biomarkers.
Quantitative Data and Physicochemical Properties
For accurate experimental design and data interpretation, a clear understanding of the physicochemical properties of 14-Demethyl-lanosterol-d6 is essential.
| Property | Value | Reference |
| Chemical Name | (4,4-dimethyl-d6)cholest-8(9),24-dien-3β-ol | Creative Enzymes |
| Molecular Formula | C₂₉H₄₂D₆O | Creative Enzymes |
| Molecular Weight | 418.73 g/mol | Sigma-Aldrich |
| Purity | >99% (TLC) | Sigma-Aldrich |
| Storage Temperature | -20°C to -70°C | Creative Enzymes, Sigma-Aldrich |
| Typical Internal Standard Concentration Range | 0.1 - 10 µg/mL (in plasma, though optimal concentration is matrix and instrument dependent) | Medpace |
Experimental Protocol: Quantification of 14-Demethyl-lanosterol in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of 14-Demethyl-lanosterol in a biological matrix (e.g., cell lysate, plasma) using 14-Demethyl-lanosterol-d6 as an internal standard.
1. Materials and Reagents:
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14-Demethyl-lanosterol-d6 (Internal Standard)
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Biological sample (e.g., cell pellet, plasma)
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Solvents for extraction (e.g., chloroform, methanol, hexane, isopropanol)
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Reagents for saponification (optional, for total sterol analysis): Ethanolic potassium hydroxide
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Reagents for derivatization (optional, for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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LC-MS grade solvents for mobile phase (e.g., acetonitrile, methanol, water, formic acid)
2. Sample Preparation:
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Internal Standard Spiking: To each sample, add a known amount of 14-Demethyl-lanosterol-d6 solution at a concentration within the linear range of the assay. This should be done at the very beginning of the sample preparation to account for analyte loss during extraction and processing.
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Lipid Extraction:
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For cell pellets: Perform cell lysis (e.g., sonication in a suitable buffer).
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Add a mixture of organic solvents (e.g., chloroform:methanol 2:1, v/v) to the sample to extract the lipids.
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Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
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Collect the organic (lower) phase containing the lipids.
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Dry the extracted lipids under a stream of nitrogen.
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Saponification (Optional): To measure total 14-Demethyl-lanosterol (both free and esterified), the dried lipid extract can be saponified.
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Reconstitute the dried extract in ethanolic potassium hydroxide.
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Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 1 hour).
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After cooling, re-extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.
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Dry the extract under nitrogen.
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3. LC-MS/MS Analysis:
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Chromatographic Separation:
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Reconstitute the final dried extract in a suitable injection solvent (e.g., mobile phase A).
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Inject the sample onto a reverse-phase C18 column.
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Use a gradient elution with a mobile phase system (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid) to achieve chromatographic separation of 14-Demethyl-lanosterol from other sterols.
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Mass Spectrometry Detection:
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Utilize a tandem mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
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Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 14-Demethyl-lanosterol and the 14-Demethyl-lanosterol-d6 internal standard. The precursor ions will correspond to the [M+H]⁺ or [M+H-H₂O]⁺ adducts, and the product ions will be specific fragments generated by collision-induced dissociation.
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4. Data Analysis:
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Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a standard curve by plotting the peak area ratios of known concentrations of non-labeled 14-Demethyl-lanosterol standards (spiked with the same amount of internal standard) against their concentrations.
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Determine the concentration of 14-Demethyl-lanosterol in the unknown samples by interpolating their peak area ratios from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical context and the experimental process is crucial for a comprehensive understanding.
Caption: The cholesterol biosynthesis pathway, highlighting the conversion of lanosterol to 14-Demethyl-lanosterol by CYP51A1.
Caption: A typical experimental workflow for the quantification of 14-Demethyl-lanosterol using a deuterated internal standard.
Conclusion
14-Demethyl-lanosterol-d6 is an indispensable tool for researchers investigating the cholesterol biosynthesis pathway and related metabolic processes. Its use as an internal standard in mass spectrometry-based methods ensures the high degree of accuracy and precision required for meaningful quantitative analysis. By enabling reliable measurement of a key metabolic intermediate, 14-Demethyl-lanosterol-d6 facilitates a deeper understanding of metabolic regulation, the mechanism of action of novel therapeutics, and the pathophysiology of metabolic diseases. The methodologies and visualizations provided in this guide offer a solid foundation for the successful integration of this valuable research tool into metabolic studies.
References
- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
